BenchChemオンラインストアへようこそ!

2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Lipophilicity Drug-likeness Blood-brain barrier permeability

2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, a fused bicyclic scaffold recognized as a bioisostere of purines and widely exploited in ATP-competitive kinase inhibitor design. The compound has the molecular formula C₁₆H₁₇N₃O₂ (MW 283.32 g/mol) and carries a 4-butoxyphenyl substituent at the 2-position of the pyrazole ring, leaving the 5-position (lactam NH) unsubstituted and available for further derivatization.

Molecular Formula C16H17N3O2
Molecular Weight 283.32
CAS No. 1351398-32-7
Cat. No. B3032267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS1351398-32-7
Molecular FormulaC16H17N3O2
Molecular Weight283.32
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2
InChIInChI=1S/C16H17N3O2/c1-2-3-10-21-13-6-4-12(5-7-13)14-11-15-16(20)17-8-9-19(15)18-14/h4-9,11H,2-3,10H2,1H3,(H,17,20)
InChIKeyNXESDLFFFIHWEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1351398-32-7): Core Scaffold Identity and Procurement Context


2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, a fused bicyclic scaffold recognized as a bioisostere of purines and widely exploited in ATP-competitive kinase inhibitor design. The compound has the molecular formula C₁₆H₁₇N₃O₂ (MW 283.32 g/mol) and carries a 4-butoxyphenyl substituent at the 2-position of the pyrazole ring, leaving the 5-position (lactam NH) unsubstituted and available for further derivatization. It is commercially supplied as a research chemical by multiple vendors, typically at ≥95% purity, and is listed under the Santa Cruz Biotechnology catalog number sc-494176.

Why In-Class Substitution of 2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Is Not Straightforward


Within the pyrazolo[1,5-a]pyrazin-4(5H)-one class, substitution at the 2-position phenyl ring profoundly modulates lipophilicity, target-binding conformation, and downstream biological readout. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that the electronic character and steric bulk of the para substituent on the 2-phenyl ring are critical determinants of antiproliferative potency: for example, a 4-chlorophenyl analog (compound 3o) versus 4-methoxyphenyl or unsubstituted phenyl congeners yielded markedly different IC₅₀ values against A549 lung cancer cells, with the 4-chlorophenyl derivative showing the strongest growth inhibition in that series. [1] The 4-butoxyphenyl group introduces a distinct combination of electron-donating resonance effects and extended alkyl-chain lipophilicity (predicted XLogP3-AA ≈ 5.6 for related butoxyphenyl-pyrazolo[1,5-a]pyrazines ) that cannot be replicated by shorter-chain alkoxy (e.g., methoxy) or halogen (e.g., chloro, fluoro) analogs. Consequently, direct substitution of 2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one with a 4-chlorophenyl, 4-fluorophenyl, or 4-methoxyphenyl analog in an experimental protocol would alter both physicochemical properties and biological activity in ways that published SAR data indicate are non-linear and context-dependent.

Quantitative Differentiation of 2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Versus Closest Analogs


Predicted Lipophilicity (XLogP3-AA) of the Butoxyphenyl Core Versus 4-Chloro, 4-Fluoro, and 4-Methoxy Analogs

The 4-butoxyphenyl substituent confers substantially higher predicted lipophilicity than the closest commercial 2-aryl analogs of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold. Using the XLogP3-AA computational model, a closely related butoxyphenyl-pyrazolo[1,5-a]pyrazine derivative (CAS 1223795-95-6) registers an XLogP3-AA of 5.6, whereas the 4-chlorophenyl analog (CAS 1255788-78-3, MW 245.66) and 4-fluorophenyl analog (CAS 1338692-17-3, MW 229.21) are predicted to have substantially lower logP values based on their smaller, more polar substituents. This ~2–3 log unit difference translates to an approximately 100- to 1000-fold difference in octanol–water partition coefficient, directly impacting membrane permeability, tissue distribution, and potential CNS penetration.

Lipophilicity Drug-likeness Blood-brain barrier permeability

Unsubstituted 5-Position Lactam NH as a Derivatization Handle Versus N-Substituted Analogs

Unlike its 5-substituted derivatives — such as 5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1040684-46-5) or 5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl] analogs (CAS 1040684-46-5) — the title compound retains a free lactam NH at the 5-position. This makes it a direct precursor for N-alkylation, N-acylation, or N-arylation reactions to construct focused libraries. Published synthetic routes to pyrazolo[1,5-a]pyrazin-4(5H)-ones typically use the 5-unsubstituted core as the penultimate intermediate before diversification, as demonstrated in the 2025 Kuzu et al. study where compounds 12–41 were generated from substituted pyrazole-5-carboxylate precursors with subsequent N-functionalization. [1] The 5-unsubstituted compound therefore occupies a strategic position in the synthetic pathway that the 5-benzyl or 5-oxadiazolylmethyl analogs cannot fulfill.

Chemical intermediate Derivatization Library synthesis

Antiproliferative Benchmarking Against A549 Lung Cancer Cells: Class-Level IC₅₀ Ranges and the Butoxyphenyl Contribution

Direct IC₅₀ data for the title compound against any cell line have not been published in the peer-reviewed literature as of the search date. However, robust class-level data from the 2025 Kuzu et al. study show that pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives bearing electron-rich aryl groups at the pyrazole 2-position achieve IC₅₀ values as low as 7.01 μM (compound 28) and 8.19 μM (compound 27) against A549 NSCLC cells, with concomitant significant reduction of PI3K protein levels. [1] The SAR analysis from that study explicitly states that a high electron-density benzene ring on the pyrazole moiety enhances cytotoxic activity. The 4-butoxyphenyl group, by virtue of the electron-donating +M effect of the para-butoxy oxygen, is predicted to increase electron density on the attached phenyl ring relative to a 4-chlorophenyl or 4-fluorophenyl substituent. This provides a mechanistic rationale, at the class level, for why the butoxyphenyl derivative may exhibit differentiated antiproliferative potency compared to electron-withdrawing analogs — a hypothesis testable in head-to-head assays but not yet experimentally validated in the primary literature.

Anticancer activity A549 cell line Structure-activity relationship

Butoxyphenyl Chain Length and Predicted Blood-Brain Barrier Permeability Versus Shorter Alkoxy Analogs

A vendor technical description for a related butoxyphenyl-pyrazolo[1,5-a]pyrazine derivative notes that butoxy chain elongation improves logP values from approximately 2.1 (for a methoxy or shorter alkoxy chain) to approximately 3.8, thereby enhancing predicted blood-brain barrier penetration. While this specific numeric claim originates from a vendor product page and cannot be traced to a peer-reviewed publication for the title compound, it is consistent with the well-established physicochemical principle that alkoxy chain extension increases lipophilicity and CNS multiparameter optimization (MPO) scores up to an optimal chain length. The 4-butoxyphenyl substituent (4-carbon chain) sits at an intermediate position between the 4-methoxy analog (CAS 1255785-61-5, predicted lower BBB penetration) and longer-chain analogs such as 4-hexyloxyphenyl (not commercially identified), potentially offering a favorable balance of permeability and solubility.

CNS penetration Blood-brain barrier Lipophilicity optimization

Scaffold Validation as a Kinase Inhibitor Bioisostere: RET, BTK, and PI3K Pathway Engagement

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is explicitly claimed in granted patents as a core structure for RET kinase inhibitors (US 11,851,434 B2) and BTK inhibitors (US 2024/0083900 A1), underscoring its privileged status in kinase drug discovery. [1][2] In the 2025 Kuzu et al. study, compounds bearing this scaffold significantly reduced PI3K protein levels in A549 cells, with molecular docking confirming binding to the PI3K active site (PDB ID: 4XE0). [3] While the title compound itself has not been profiled against specific kinase panels in the public domain, its core scaffold is a validated purine bioisostere capable of engaging the ATP-binding pocket of multiple kinases. The 4-butoxyphenyl substituent is expected to orient toward the solvent-exposed region or a hydrophobic sub-pocket depending on the specific kinase, differentiating its selectivity profile from analogs with smaller or more polar 2-aryl substituents. Users seeking a kinase-focused compound library building block can reasonably select this compound as a representative of the butoxy-substituted sub-series for screening purposes.

Kinase inhibition Bioisostere ATP-competitive inhibitor

Recommended Application Scenarios for 2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Based on Quantitative Evidence


Kinase-Focused Medicinal Chemistry Library Design Requiring a Lipophilic 2-Aryl Building Block

The compound serves as a 2-position diversified building block for kinase inhibitor libraries. Its 4-butoxyphenyl group provides a deliberate increase in lipophilicity (predicted ΔlogP ≈ +2 to +3 versus 4-chloro or 4-fluoro analogs [Section 3, Evidence Item 1]) while retaining the free 5-NH for subsequent N-functionalization. This makes it a strategic choice for exploring structure-activity relationships in hydrophobic kinase sub-pockets, particularly for targets such as RET and BTK where the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is patent-validated. [1][2] Procurement from vendors offering ≥95% purity is recommended, with identity confirmation via ¹H NMR and LC-MS before use.

CNS-Penetrant Kinase Inhibitor Screening Cascades

Based on the predicted logP shift associated with butoxy chain elongation (from ~2.1 to ~3.8, Section 3 Evidence Item 4), this compound is a rational candidate for CNS-targeted kinase inhibitor screening. The butoxyphenyl substituent offers a logP in the range associated with favorable BBB penetration (typically logP 2–5 for CNS drugs) without requiring additional N-substitution. Users should pair this compound with the 4-methoxy analog (CAS 1255785-61-5) as a matched-pair comparator to assess the lipophilicity-permeability relationship in their specific assay system.

Antiproliferative Screening Against Non-Small Cell Lung Cancer (NSCLC) Panels

Class-level evidence from the 2025 Kuzu et al. study demonstrates that pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives with electron-rich 2-aryl substituents achieve IC₅₀ values of 7–8 μM against A549 cells and reduce PI3K protein levels. [3] The 4-butoxyphenyl analog, with its electron-donating para-butoxy group, is predicted to fall within this active range (Section 3, Evidence Item 3). For NSCLC-focused screening, this compound should be evaluated alongside the 4-methoxy and 4-chlorophenyl analogs to establish a comparative antiproliferative SAR, with PI3K Western blot or ELISA as a mechanistic endpoint.

Synthetic Methodology Development for Pyrazolo[1,5-a]pyrazin-4(5H)-one Diversification

The unsubstituted 5-position lactam NH (Section 3, Evidence Item 2) makes this compound an ideal substrate for developing and optimizing N-alkylation, N-arylation (Ullmann, Buchwald-Hartwig), or N-acylation protocols on the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold. Methodological studies can benchmark yields, reaction times, and scope using this compound as a standardized substrate, with products directly comparable to known 5-substituted analogs such as 5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1040684-46-5) for validation. [4]

Quote Request

Request a Quote for 2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.